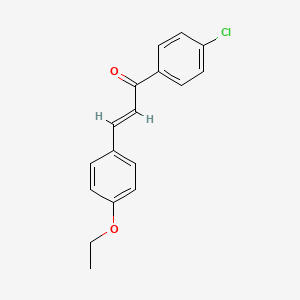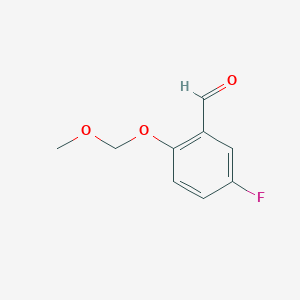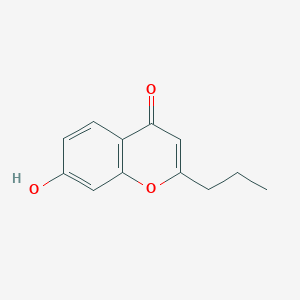
3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.97859 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical and Charge Transport Properties
- Chalcone derivatives, including compounds similar to 3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one, exhibit notable optoelectronic and charge transport properties. These compounds are promising for use in various semiconductor devices due to their efficient intra- and inter-molecular charge transport capabilities. Specifically, their potential as electron transport materials in organic semiconductor devices is highlighted (Shkir et al., 2019).
Crystallographic and Molecular Packing Studies
- The crystal structures and molecular packing of related chalcone analogs under different conditions, such as ambient and high pressure, have been studied. These studies are crucial for understanding the potential of these compounds in photochemical reactions, particularly in the context of [2+2] photodimerization (Bąkowicz et al., 2015).
Antifungal Evaluation
- Novel chalcone derivatives, including those structurally related to this compound, have been synthesized and evaluated for antifungal activity. These compounds have shown effectiveness against various fungal strains, suggesting their potential use in antifungal applications (Klip et al., 2010).
Metal Chelation Properties
- Research on fluorinated monothio-β-diketones, including compounds similar to this compound, has led to the synthesis of new nickel and copper complexes. These studies are significant in exploring the chelation properties of such compounds with metals, which is important for applications in coordination chemistry and material science (Ho & Livingstone, 1968).
Synthesis and Applications in Organic Chemistry
- The synthesis and characterization of various derivatives of this compound have been extensively studied. These studies contribute to the broader field of organic synthesis and the development of novel organic compounds for diverse applications (Ingham et al., 1974).
Quantum Chemical Analysis
- Quantum chemical analysis has been conducted on chalcone derivatives, providing insights into their structural and spectral properties. This research is fundamental in understanding the electronic properties of these compounds, which is crucial for their potential applications in fields like materials science (Thanigaimani et al., 2015).
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNKMHRHZKBOHW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)





![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)
